2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide
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Overview
Description
2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chlorine atom, a pyridinyl group, and a tetrazolyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from a benzene derivative, nitration followed by reduction can introduce an amino group.
Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.
Coupling Reactions: The pyridinyl and tetrazolyl groups can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Amidation: Finally, the benzamide structure can be formed through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the nitro or carbonyl groups, if present.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups in place of chlorine.
Scientific Research Applications
2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(pyridin-3-yl)-5-(1H-tetrazol-1-yl)benzamide
- 2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzenesulfonamide
Uniqueness
The uniqueness of 2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H9ClN6O |
---|---|
Molecular Weight |
300.70 g/mol |
IUPAC Name |
2-chloro-N-pyridin-4-yl-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H9ClN6O/c14-12-2-1-10(20-8-16-18-19-20)7-11(12)13(21)17-9-3-5-15-6-4-9/h1-8H,(H,15,17,21) |
InChI Key |
TWHKBRNEVAVQBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NC3=CC=NC=C3)Cl |
Origin of Product |
United States |
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